molecular formula C21H21Br2Sb B14597297 Dibromotris(2-methylphenyl)-lambda~5~-stibane CAS No. 61184-32-5

Dibromotris(2-methylphenyl)-lambda~5~-stibane

Cat. No.: B14597297
CAS No.: 61184-32-5
M. Wt: 555.0 g/mol
InChI Key: ZKZAZZRKUGBIRJ-UHFFFAOYSA-L
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Description

Dibromotris(2-methylphenyl)-lambda~5~-stibane is an organoantimony compound characterized by the presence of two bromine atoms and three 2-methylphenyl groups attached to a central antimony atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibromotris(2-methylphenyl)-lambda~5~-stibane typically involves the reaction of antimony trichloride with 2-methylphenyl magnesium bromide in an inert atmosphere. The reaction proceeds as follows:

SbCl3+3C6H4CH3MgBrSb(C6H4CH3)3+3MgClBr\text{SbCl}_3 + 3 \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{Sb(C}_6\text{H}_4\text{CH}_3)_3 + 3 \text{MgClBr} SbCl3​+3C6​H4​CH3​MgBr→Sb(C6​H4​CH3​)3​+3MgClBr

The resulting tris(2-methylphenyl)stibane is then treated with bromine to yield this compound:

Sb(C6H4CH3)3+2Br2SbBr2(C6H4CH3)3\text{Sb(C}_6\text{H}_4\text{CH}_3)_3 + 2 \text{Br}_2 \rightarrow \text{SbBr}_2(\text{C}_6\text{H}_4\text{CH}_3)_3 Sb(C6​H4​CH3​)3​+2Br2​→SbBr2​(C6​H4​CH3​)3​

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Dibromotris(2-methylphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: Reduction reactions can convert it back to lower oxidation state antimony compounds.

    Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.

Major Products Formed:

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Dibromotris(2-methylphenyl)-lambda~5~-stibane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Dibromotris(2-methylphenyl)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its bromine atoms and phenyl groups contribute to its reactivity and ability to interact with biological molecules.

Comparison with Similar Compounds

    Tris(2-methylphenyl)stibane: Lacks the bromine atoms, resulting in different reactivity and applications.

    Dichlorotris(2-methylphenyl)-lambda~5~-stibane: Contains chlorine instead of bromine, leading to variations in chemical behavior.

    Triphenylstibane: Similar structure but with phenyl groups instead of 2-methylphenyl groups, affecting its properties and uses.

Uniqueness: Dibromotris(2-methylphenyl)-lambda~5~-stibane is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications in various fields. Its specific structure allows for distinct interactions with other molecules, making it valuable in research and industrial applications.

Properties

CAS No.

61184-32-5

Molecular Formula

C21H21Br2Sb

Molecular Weight

555.0 g/mol

IUPAC Name

dibromo-tris(2-methylphenyl)-λ5-stibane

InChI

InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;2*1H;/q;;;;;+2/p-2

InChI Key

ZKZAZZRKUGBIRJ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Br)Br

Origin of Product

United States

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